![molecular formula C25H29N5O2S B2817222 3-[(4-isopropylphenyl)sulfonyl]-N-(4-methylcyclohexyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866726-88-7](/img/structure/B2817222.png)

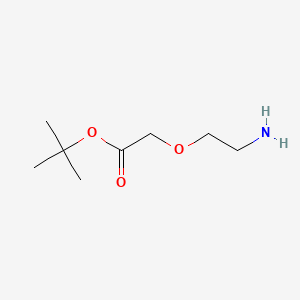

3-[(4-isopropylphenyl)sulfonyl]-N-(4-methylcyclohexyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of quinazoline, which is a class of organic compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . This particular compound has additional triazole and sulfonyl groups, as well as isopropylphenyl and methylcyclohexyl substituents .

Molecular Structure Analysis

The molecular formula of the compound is C25H29N5O2S, and it has a molecular weight of 463.595 Da . The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure.Scientific Research Applications

Adenosine Receptor Antagonism

Research on 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines, a class closely related to 3-[(4-isopropylphenyl)sulfonyl]-N-(4-methylcyclohexyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, reveals their potential as potent adenosine receptor (AR) antagonists. They have been found effective in developing selective A3AR antagonists, dual A1/A3 antagonists, and balanced pan-AR antagonists, showcasing their versatility in targeting various adenosine receptors (Burbiel et al., 2016).

Development of Heterocyclic Compounds

The synthesis of derivatives similar to this compound has led to the development of novel heterocyclic compounds. These include the creation of 8,8-R, R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones, showcasing the compound's role as a building block in chemical syntheses (Shikhaliev et al., 2005).

Synthesis and Structural Analysis

The synthesis of 2′-Substituted 5′,6′,7′,8′-tetrahydro-4′H-spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines], closely related to the compound , has been explored. This includes the study of reactions such as alkylation, acylation, and sulfonylation, providing insights into the structural aspects and synthetic pathways of related triazoloquinazoline compounds (Chernyshev et al., 2008).

Antihistaminic Activity

Related compounds, specifically 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been synthesized and tested for their antihistaminic activity. These studies provide a pathway for investigating similar compounds for potential therapeutic uses (Alagarsamy et al., 2008).

Antibacterial and Anticancer Activity

The synthesis of 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and derivatives has been explored. These compounds have been found to exhibit high antibacterial activity and potential anticancer properties, indicating the broader biological application of triazoloquinazoline derivatives (Bilyi et al., 2015).

Synthesis of Urea Derivatives with Anticancer Activity

A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized, focusing on their structural requirements for anticancer activity. This highlights the compound's potential in the development of novel anticancer agents (Reddy et al., 2015).

Properties

IUPAC Name |

N-(4-methylcyclohexyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O2S/c1-16(2)18-10-14-20(15-11-18)33(31,32)25-24-27-23(26-19-12-8-17(3)9-13-19)21-6-4-5-7-22(21)30(24)29-28-25/h4-7,10-11,14-17,19H,8-9,12-13H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWZHRGZUQDXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea](/img/structure/B2817140.png)

![1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2817143.png)

![N-butyl-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817147.png)

![[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2817148.png)

![4-piperidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2817151.png)

![N~4~-(2-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2817152.png)

![[2-[(9,10-Dioxoanthracen-1-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2817156.png)

![4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2817157.png)

![4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2817159.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2817161.png)